9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one
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Overview
Description
9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound featuring a purine core substituted with a methyl group and an oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole derivative, followed by its attachment to the purine core through a series of nucleophilic substitution reactions. Common reagents used include methylating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine core or the oxazole ring
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one: Known for its antioxidant properties.
1,3-Dioxolane, 4-methyl-2-phenyl-: Used in organic synthesis as a protecting group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Employed in analytical chemistry for carbohydrate detection.
Uniqueness
What sets 9-METHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its unique combination of a purine core with an oxazole derivative, providing a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-methyl-8-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H15N5O2S/c1-10-12(20-16(24-10)11-6-4-3-5-7-11)8-25-17-21-13-14(22(17)2)18-9-19-15(13)23/h3-7,9H,8H2,1-2H3,(H,18,19,23) |
InChI Key |
XQBJXYUIRHAXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(N3C)N=CNC4=O |
Origin of Product |
United States |
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